N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-13-12-16-9-6-14-25(20(16)15-18)22(26)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,24H,6,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGRTOOTFKCWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Sulfonamide formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include benzamide- and sulfonamide-functionalized tetrahydroquinoline derivatives. Key comparisons are summarized below:
Key Observations :
Functional Group Impact: Sulfonamide vs. Benzamide: Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to benzamides, influencing target binding and solubility. For example, sulfonamide-containing analogs often show enhanced enzyme inhibitory activity in therapeutic contexts .
Substituent Effects on Toxicity :
- The benzamide analog in demonstrates acute oral and dermal toxicity (H302, H315), likely due to its isobutyryl group and tert-butyl substituent. The target compound’s benzoyl and sulfonamide groups may reduce such risks, but empirical data are lacking.
Crystallographic Analysis: Structural studies of similar tetrahydroquinoline derivatives rely on tools like SHELXL for refinement , ORTEP-3 for thermal ellipsoid visualization , and the WinGX suite for crystallographic data processing . These methods enable precise determination of bond lengths, angles, and packing arrangements, which correlate with stability and reactivity.
Hypothetical Property Comparison :
| Property | Target Compound | 4-(tert-Butyl)-N-(1-isobutyryl-...)benzamide |
|---|---|---|
| Lipophilicity (LogP) | Higher (benzoyl + chloro group) | Moderate (isobutyryl + tert-butyl) |
| Solubility | Low in aqueous media | Very low (hydrophobic substituents) |
| Enzymatic Inhibition | Potent (sulfonamide moiety) | Weak (benzamide group) |
| Toxicity Profile | Unknown; potentially lower dermal irritation | High acute toxicity and irritation |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide is a synthetic compound that integrates a tetrahydroquinoline moiety with a sulfonamide group. This unique structural combination is significant in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development.
Antifungal Activity
Research has indicated that compounds featuring the tetrahydroquinoline structure exhibit antifungal properties . For instance, a study on N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide derivatives demonstrated that certain compounds showed superior fungicidal activity compared to established fungicides. Notably, one compound exhibited an EC50 value of 2.63 mg/L against Sclerotinia sclerotiorum, indicating significant antifungal potency .
Anticancer Activity
The biological activity of this compound extends to anticancer properties . A review highlighted the antiproliferative effects of tetrahydroquinoline derivatives against various cancer cell lines. For example, certain synthesized compounds showed IC50 values as low as 0.011–0.015 µM against gastric adenocarcinoma and fibrosarcoma cell lines . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
The biological effects of this compound are believed to result from its interaction with specific molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to varied biological responses depending on the target and context.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. The presence of specific functional groups influences its potency and efficacy:
| Functional Group | Effect on Activity |
|---|---|
| Benzoyl group | Enhances lipophilicity and receptor binding |
| Sulfonamide group | Increases solubility and may enhance biological activity |
| Tetrahydroquinoline core | Provides a scaffold known for diverse biological activities |
Study 1: Antifungal Efficacy
In a comparative study, N-substituted benzoyl derivatives were tested against Valsa mali and Sclerotinia sclerotiorum. Compound 5n outperformed flutolanil with EC50 values of 3.44 mg/L against Valsa mali and 2.63 mg/L against Sclerotinia sclerotiorum. These results underscore the potential of this class of compounds as effective antifungal agents .
Study 2: Anticancer Properties
A series of tetrahydroquinoline derivatives were synthesized and tested for their anticancer activity against several human cancer cell lines. One compound demonstrated remarkable inhibition of cell proliferation with an IC50 value of 0.011 µM against SGC-7901 cells. The study concluded that modifications in the substituents significantly impacted the anticancer efficacy .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Acetylation or benzoylation of the tetrahydroquinoline core under reflux with acetic anhydride or benzoyl chloride in dichloromethane (DCM) .
- Step 2 : Sulfonamide coupling using 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yield optimization requires precise temperature control (0–5°C during coupling) and inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. DEPT-135 and 2D-COSY resolve overlapping signals in the tetrahydroquinoline moiety .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain. ORTEP-3 or WinGX visualize 3D conformations .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical for laboratory handling of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to potential ecotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance sulfonamide coupling efficiency?
- Methodological Answer :
- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, base strength) to identify optimal conditions. For example, DCM with triethylamine at 0°C reduces side reactions .
- Process Analytical Technology (PAT) : Monitor reaction progress via in-situ FTIR or HPLC to track sulfonyl chloride consumption .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling in biphasic systems .
Q. How should researchers resolve contradictions between computational modeling and experimental crystallographic data?
- Methodological Answer :
- Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian 09) with X-ray structures. Discrepancies in dihedral angles may indicate crystal packing effects .
- Dynamic NMR : Probe conformational flexibility in solution to assess if computational models reflect dynamic behavior .
- Multi-software Refinement : Use SHELXL for crystallography and Mercury for void analysis to validate hydrogen-bonding networks .
Q. What methodologies elucidate structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., nitro, methyl) on the benzene ring. Test in enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s applications) .
- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinity to targets (e.g., kinases). Isothermal titration calorimetry (ITC) measures thermodynamic parameters .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, guiding rational design .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for purity (>98% by HPLC) and particle size distribution .
- In-line Analytics : Implement LC-MS or Raman spectroscopy for real-time monitoring of intermediates .
- DoE for Scale-up : Optimize stirring rate, cooling rate, and reagent addition time using pilot-scale reactors (e.g., 10 L) .
Data Contradiction Analysis
Q. How to address discrepancies between NMR and mass spectrometry data?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted starting materials) causing anomalous MS peaks .
- NMR Relaxation Studies : Variable-temperature H NMR detects dynamic effects (e.g., rotamers) that may obscure integration .
- High-Resolution MS : Confirm molecular ion exact mass to rule out isobaric interferences .
Biological Mechanism Studies
Q. What experimental approaches determine the compound’s enzyme inhibition mechanism?
- Methodological Answer :
- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., para-nitrophenyl acetate for esterases) .
- X-ray Crystallography of Complexes : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding interactions .
- Site-Directed Mutagenesis : Identify critical residues by mutating active-site amino acids and testing inhibition .
Computational and Experimental Synergy
Q. How can molecular dynamics (MD) simulations enhance understanding of stability in biological systems?
- Methodological Answer :
- Solvent Accessibility Analysis : GROMACS simulations predict aggregation-prone regions in aqueous buffers .
- Free-Energy Perturbation (FEP) : Calculate binding free energies for sulfonamide-enzyme complexes, guiding lead optimization .
- Metadynamics : Map conformational landscapes to identify metastable states affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
